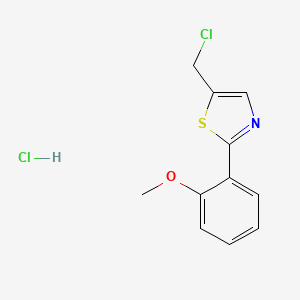
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride (CMTPTH) is a chemical compound that is used in various scientific research applications. It is a chlorinated derivative of thiazole, a five-membered heterocyclic compound. CMTPTH is a white, crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that has been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
CNS Penetration in Pharmacology
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its potential in central nervous system (CNS) pharmacology. A related compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effective penetration of the blood-brain barrier in rats, making it a useful tool for in vitro and in vivo studies of selective serotonin-3 receptor antagonists (Rosen et al., 1990).
Corrosion Inhibition
In materials science, 1,3,4-thiadiazole derivatives, which include 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride, have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds have shown high protection degrees, with experimental studies confirming their effectiveness as mixed-kind inhibitors (Attou et al., 2020).
Anti-inflammatory Properties
In the field of pharmacology, methoxyalkyl thiazoles, which include variants of the 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole structure, have been identified as non-redox inhibitors of 5-lipoxygenase with anti-inflammatory properties (Falgueyret et al., 1993).
Synthesis and Characterization
The compound has been the subject of various studies focusing on its synthesis and characterization. For instance, research on the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole via the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea has been reported (Rozentsveig et al., 2011).
Antimicrobial and Anticancer Activity
The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been studied for its antimicrobial and anticancer activities. Molecular docking studies have been conducted to understand its interaction with different proteins (Viji et al., 2020).
Synthesis of Thiazoloquinazolinaryltellurid
Research has been conducted on the synthesis of thiazoloquinazolinaryltellurid, involving the reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides, highlighting the relevance of this class of compounds in organometallic chemistry and biological applications (Kut et al., 2022).
Liquid Crystalline Properties
Studies have also been conducted on compounds and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers, exploring their liquid crystalline properties. This research is significant in the field of materials science (Al-dujaili et al., 2001).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11;/h2-5,7H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCOLRHWAZZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(S2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

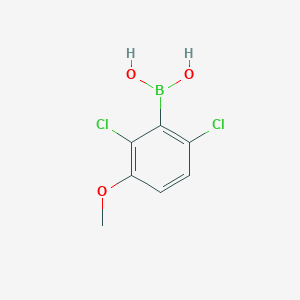
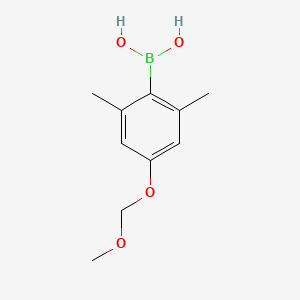

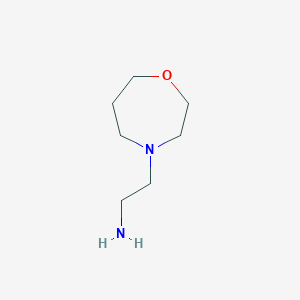
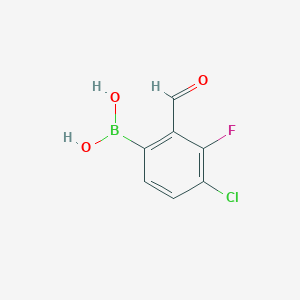
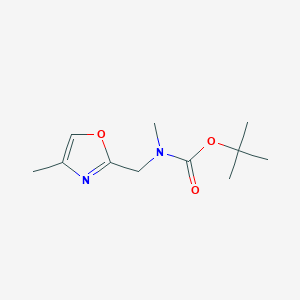

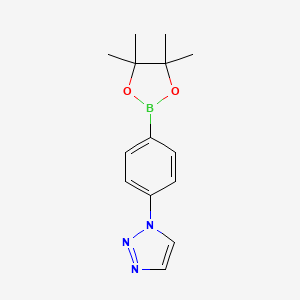


![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
